molecular formula C20H17N3O3 B3840898 1-[2-(benzyloxy)benzylidene]-2-(4-nitrophenyl)hydrazine

1-[2-(benzyloxy)benzylidene]-2-(4-nitrophenyl)hydrazine

Cat. No.: B3840898
M. Wt: 347.4 g/mol
InChI Key: PSPSFJNGPLNVJT-KGENOOAVSA-N
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Description

1-[2-(benzyloxy)benzylidene]-2-(4-nitrophenyl)hydrazine is an organic compound with the molecular formula C20H17N3O3 It is characterized by the presence of a benzyloxy group, a benzylidene group, and a nitrophenyl group

Preparation Methods

The synthesis of 1-[2-(benzyloxy)benzylidene]-2-(4-nitrophenyl)hydrazine typically involves the condensation reaction between 2-(benzyloxy)benzaldehyde and 2-(4-nitrophenyl)hydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

1-[2-(benzyloxy)benzylidene]-2-(4-nitrophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyloxy or nitrophenyl groups.

Scientific Research Applications

1-[2-(benzyloxy)benzylidene]-2-(4-nitrophenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[2-(benzyloxy)benzylidene]-2-(4-nitrophenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

1-[2-(benzyloxy)benzylidene]-2-(4-nitrophenyl)hydrazine can be compared with other similar compounds, such as:

    1-[2-(benzyloxy)benzylidene]-2-(4-methylphenyl)hydrazine: This compound has a methyl group instead of a nitro group, which can affect its chemical reactivity and biological activity.

    1-[2-(benzyloxy)benzylidene]-2-(4-chlorophenyl)hydrazine: The presence of a chlorine atom can influence the compound’s properties and applications.

    1-[2-(benzyloxy)benzylidene]-2-(4-fluorophenyl)hydrazine: The fluorine atom can alter the compound’s stability and reactivity.

Properties

IUPAC Name

4-nitro-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-23(25)19-12-10-18(11-13-19)22-21-14-17-8-4-5-9-20(17)26-15-16-6-2-1-3-7-16/h1-14,22H,15H2/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPSFJNGPLNVJT-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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